

Application Notes and Protocols for 8-Methoxyquinazoline Derivatives in Apoptosis Induction

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Compound of Interest

Compound Name: **8-Methoxyquinazolin-4-OL**

Cat. No.: **B105573**

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Introduction

While specific research on the apoptosis-inducing properties of **8-Methoxyquinazolin-4-OL** is not extensively available in the public domain, numerous studies have highlighted the potent anti-cancer and pro-apoptotic activities of its derivatives. This document focuses on a series of novel 4,7-disubstituted 8-methoxyquinazoline derivatives, which have demonstrated significant cytotoxic and apoptosis-inducing effects in various cancer cell lines. The data and protocols presented here are primarily based on the findings related to these derivatives, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

The core structure of 8-methoxyquinazoline serves as a promising scaffold for the development of targeted cancer therapies. The derivatives discussed herein have been shown to induce apoptosis by targeting specific signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data Presentation

The cytotoxic potential of novel 4,7-disubstituted 8-methoxyquinazoline derivatives was evaluated against HCT116 (human colorectal carcinoma) and HepG2 (human hepatocellular carcinoma) cell lines, which have constitutively activated β -catenin/TCF4 signaling. The IC50

values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

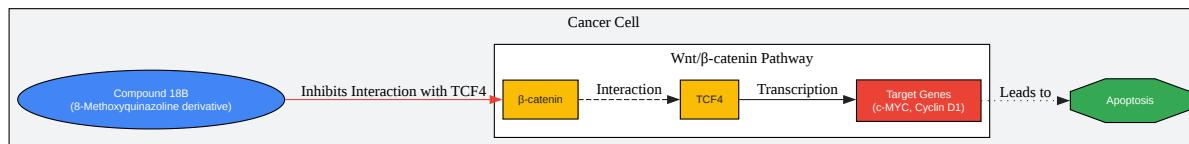
Compound ID	HCT116 IC50 (µM)	HepG2 IC50 (µM)
18B	5.64 ± 0.68	7.12 ± 0.52
Imatinib	Not Reported	Not Reported

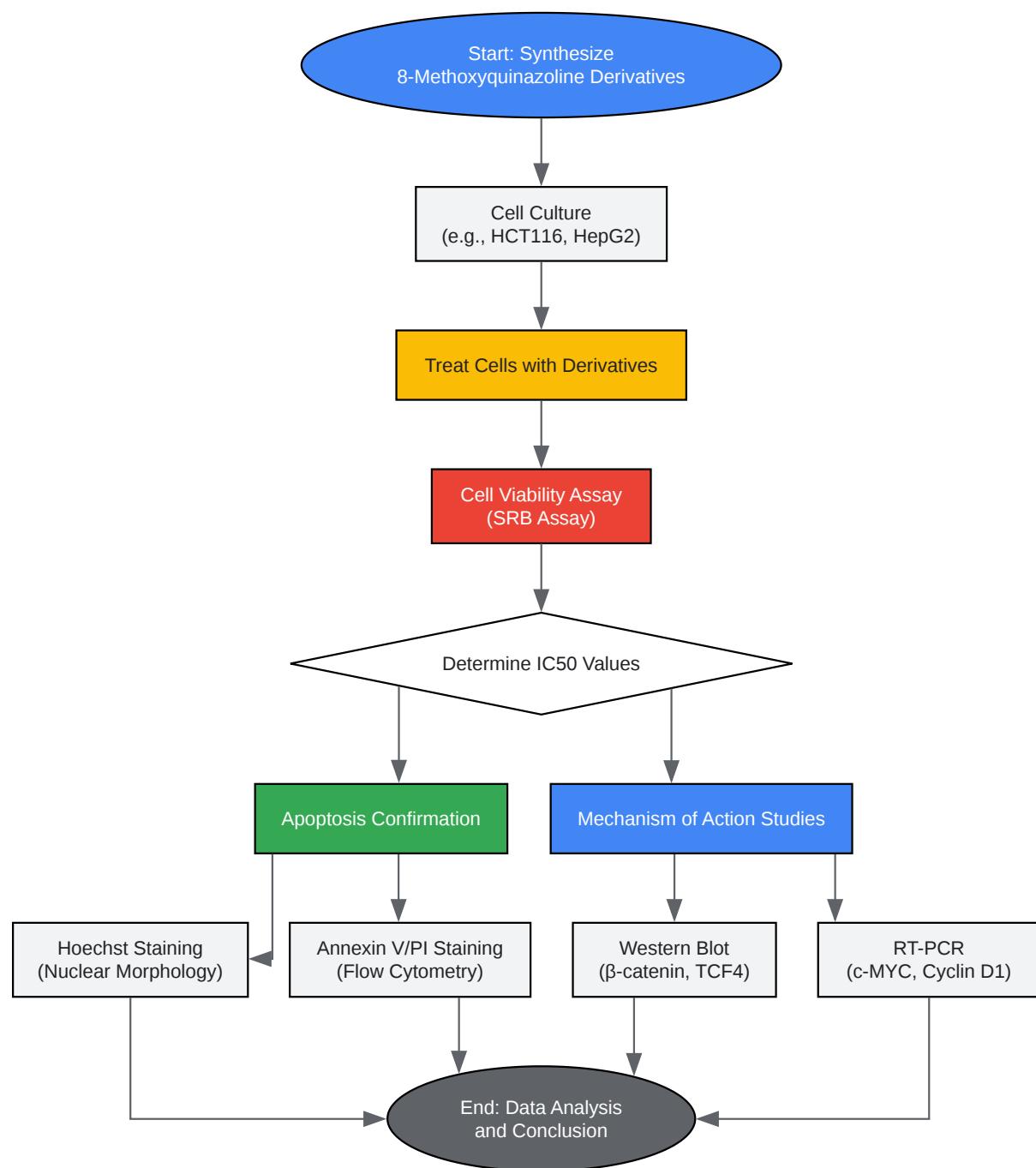
Note: Compound 18B was identified as the most potent among the synthesized derivatives. Imatinib mesylate was used as a standard for comparison. A study also showed that compound 18B exhibited an IC50 value of $8.50 \pm 1.44 \mu\text{M}$ against primary human gallbladder cancer cells[1].

Signaling Pathway of Apoptosis Induction

The primary mechanism of action for the potent 8-methoxyquinazoline derivative, compound 18B, involves the downregulation of the β -catenin/TCF4 signaling pathway. This pathway is a critical component of the Wnt signaling cascade, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and inhibition of apoptosis.

Compound 18B disrupts the interaction between β -catenin and T-cell factor 4 (TCF4), a key transcriptional activator in the Wnt pathway. This disruption leads to a decrease in the expression of downstream target genes such as c-MYC and Cyclin D1, which are essential for cell cycle progression and survival. The inhibition of this pathway ultimately triggers apoptosis in cancer cells.



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References

- 1. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β -catenin/TCF4 signaling pathway - PMC
[pmc.ncbi.nlm.nih.gov]
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